molecular formula C8H5F5O B3429671 1-(Pentafluorophenyl)ethanol CAS No. 7583-08-6

1-(Pentafluorophenyl)ethanol

Cat. No.: B3429671
CAS No.: 7583-08-6
M. Wt: 212.12 g/mol
InChI Key: WYUNHWKTLDBPLE-UHFFFAOYSA-N
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Description

1-(Pentafluorophenyl)ethanol is an organic compound with the molecular formula C8H5F5O. It is characterized by the presence of a pentafluorophenyl group attached to an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and reduce costs. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pentafluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pentafluorophenyl)ethanol involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The pentafluorophenyl group enhances the compound’s reactivity and stability, making it a valuable tool in various experimental setups .

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzyl Alcohol
  • Pentafluorophenylmethanol
  • Pentafluorophenylethanol

Comparison: 1-(Pentafluorophenyl)ethanol is unique due to its specific structure, which combines the pentafluorophenyl group with an ethanol moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of five fluorine atoms in the phenyl ring significantly influences its electronic properties, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNHWKTLDBPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997214
Record name 1-(Pentafluorophenyl)ethan-1-ol
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Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-50-2, 7583-08-6, 75853-08-6
Record name 1-(Pentafluorophenyl)ethanol
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Record name 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
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Record name 830-50-2
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Record name 1-(Pentafluorophenyl)ethan-1-ol
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Record name 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol
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Record name 1-(Pentafluorophenyl)ethanol
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Record name 7583-08-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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